

Commercial availability of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-((4-Bromophenyl)sulfonyl)piperidin-4-one
Cat. No.:	B1292155

[Get Quote](#)

Technical Guide: 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-((4-Bromophenyl)sulfonyl)piperidin-4-one**, a key building block in medicinal and synthetic chemistry. It covers its commercial availability, a representative synthetic protocol, and its utility as a versatile intermediate for the development of complex molecules.

Compound Overview

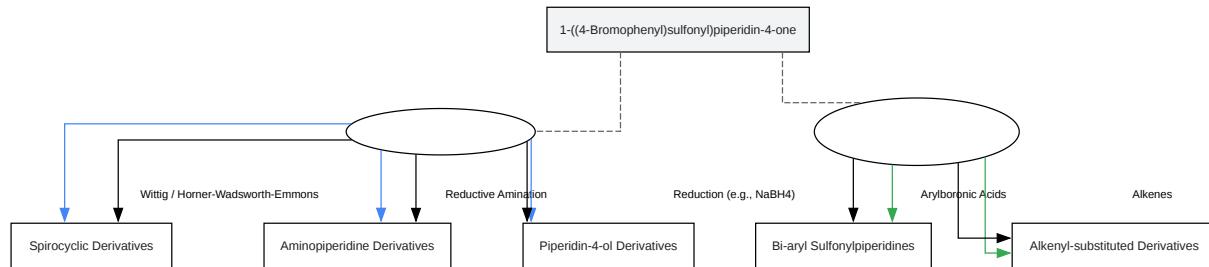
1-((4-Bromophenyl)sulfonyl)piperidin-4-one is a high-purity chemical intermediate valued in pharmaceutical and chemical research.^[1] Its structure features a piperidin-4-one scaffold, which is a common motif in pharmacologically active compounds, combined with a 4-bromophenylsulfonyl group. This unique combination of functional groups makes it a versatile precursor for creating diverse compound libraries.^[1]

- IUPAC Name: 1-(4-bromophenyl)sulfonylpiperidin-4-one^[2]
- CAS Number: 929000-54-4^[2]

- Molecular Formula: C₁₁H₁₂BrNO₃S[2]
- Molecular Weight: 318.19 g/mol [2]

The ketone group on the piperidine ring serves as a reactive site for modifications such as nucleophilic additions or reductions, while the 4-bromophenyl moiety allows for metal-catalyzed cross-coupling reactions like Suzuki or Heck couplings to introduce further molecular diversity. [1]

Commercial Availability


1-((4-Bromophenyl)sulfonyl)piperidin-4-one is available from several chemical suppliers in research quantities. Purity levels are generally suitable for research and development purposes. Pricing is typically available upon request.

Supplier	Catalog Number	Purity	Available Quantities	Notes
Fluorochem	213334	95%	1g, 5g, 10g, 25g	---
BenchChem	B1292155	High Purity	---	In stock. Price upon inquiry.[1]
TITAN (via ECHO CHEMICAL)	ADB3941197001	---	5g	---[3]

Note: Stock status and availability are subject to change. It is recommended to contact suppliers directly for current information and quotations.

Synthetic Utility and Experimental Workflow

This compound is a valuable scaffold. Its ketone and bromo-aryl functionalities are strategic points for chemical elaboration, enabling the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies.

[Click to download full resolution via product page](#)**Caption:** Synthetic utility of the target compound.

Representative Experimental Protocol

While a specific, published synthesis for **1-((4-Bromophenyl)sulfonyl)piperidin-4-one** is not readily available in the provided results, a general and representative protocol can be derived from standard procedures for the N-sulfonylation of secondary amines.^[4] Piperidin-4-ones are versatile intermediates that can be synthesized through various methods, including the Mannich reaction.^[5]

Objective: Synthesis of **1-((4-Bromophenyl)sulfonyl)piperidin-4-one** from piperidin-4-one hydrochloride and 4-bromobenzenesulfonyl chloride.

Materials:

- Piperidin-4-one hydrochloride
- 4-Bromobenzenesulfonyl chloride
- Triethylamine (TEA) or Pyridine (as base)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and Hexane (for chromatography)

Procedure:

- Reaction Setup: To a solution of piperidin-4-one hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.1 M) at 0 °C (ice bath), add triethylamine (2.2 eq) dropwise. Stir the resulting suspension for 15-20 minutes at 0 °C to liberate the free amine.
- Sulfonylation: To the same flask, add a solution of 4-bromobenzenesulfonyl chloride (1.05 eq) in DCM dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.
- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO_3 solution, and brine.
- Isolation: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield **1-((4-Bromophenyl)sulfonyl)piperidin-4-one** as a solid.
- Characterization: Confirm the structure and purity of the final product using techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

This protocol is a generalized representation and may require optimization for specific laboratory conditions and scales.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-((4-Bromophenyl)sulfonyl)piperidin-4-one|CAS 929000-54-4 [benchchem.com]
- 2. 1-((4-Bromophenyl)sulfonyl)piperidin-4-one | C11H12BrNO3S | CID 24706412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-((4-Bromophenyl)Sulfonyl)Piperidin-4-One-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 4. Buy 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol | 1704082-63-2 [smolecule.com]
- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial availability of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1292155#commercial-availability-of-1-4-bromophenyl-sulfonyl-piperidin-4-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com